Cetirizine

Vue d'ensemble

Description

Cetirizine is a second-generation antihistamine commonly used to treat allergic reactions such as allergic rhinitis (hay fever), dermatitis, and urticaria (hives) . It is taken orally and typically begins to take effect within thirty minutes, lasting for about a day . This compound is known for its selective inhibition of peripheral H1 receptors, which helps reduce symptoms like sneezing, itching, and watery eyes .

Applications De Recherche Scientifique

Clinical Applications

-

Allergic Rhinitis

- Effectiveness : Cetirizine significantly reduces symptoms of allergic rhinitis, including sneezing and nasal congestion. Studies have shown that doses ranging from 10 to 30 mg improve symptom control effectively over 24 hours .

- Pediatric Use : A systematic review indicated that this compound is safe and effective for treating allergic diseases in children, demonstrating a positive impact on quality of life and symptom relief .

-

Urticaria

- Management : this compound is recognized as a first-line treatment for chronic idiopathic urticaria. It effectively reduces the severity of hives and associated pruritus .

- Case Studies : Research has documented its efficacy in various populations, including children and adults, with significant improvements noted in symptom scores post-treatment .

- Allergic Conjunctivitis

- Anaphylaxis Management

-

Other Potential Applications

- BASCULE Syndrome : In patients with BASCULE syndrome, this compound has shown promising results when used alongside propranolol .

- Androgenic Alopecia : Preliminary studies suggest topical this compound may be beneficial for androgenic alopecia, although further research is needed to validate these findings .

Case Study 1: Pediatric Allergic Rhinitis

A multicenter study involving children aged 2-12 demonstrated that this compound significantly improved total symptom scores compared to placebo. The study highlighted its safety profile and acceptability among pediatric patients .

Case Study 2: Chronic Urticaria

In a randomized controlled trial involving adults with chronic urticaria, participants receiving this compound reported a notable reduction in itch severity and number of hives compared to those receiving a placebo. The study reinforced this compound's role as a first-line therapy in this condition .

Data Table: Efficacy of this compound in Various Conditions

| Condition | Dosage | Primary Outcome | Study Type |

|---|---|---|---|

| Allergic Rhinitis | 10-30 mg daily | Significant symptom reduction | Randomized Controlled |

| Urticaria | 10 mg daily | Reduced severity of hives | Multicenter Study |

| Allergic Conjunctivitis | Ophthalmic | Relief from eye symptoms | Clinical Trial |

| Anaphylaxis (off-label) | Adjunct use | Improved response to epinephrine | Retrospective Review |

Mécanisme D'action

Target of Action

Cetirizine, also commonly known as Zyrtec, is an orally active second-generation histamine H1 antagonist . Its primary target is the Histamine-1 (H1) receptor . The H1 receptor plays a crucial role in allergic reactions, causing symptoms such as sneezing, coughing, nasal congestion, and hives .

Mode of Action

This compound’s main effects are achieved through selective inhibition of peripheral H1 receptors . By blocking these receptors, this compound prevents histamine from binding and exerting its effects, thereby alleviating allergic symptoms .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the histamine pathway . Histamine, released during an allergic response, binds to H1 receptors to cause allergic symptoms. This compound, by selectively inhibiting these H1 receptors, prevents histamine from exerting its effects .

Pharmacokinetics

This compound is well-absorbed, with a bioavailability of over 70% . It has a time to maximum concentration (Tmax) of approximately 1 hour following oral administration . The mean elimination half-life is about 8.3 hours , allowing for once-daily dosing. This compound is primarily excreted in the urine (70-85%) .

Result of Action

The molecular and cellular effects of this compound’s action result in the relief of allergic symptoms. By blocking the H1 receptors, this compound prevents histamine from causing symptoms such as sneezing, coughing, nasal congestion, and hives . This results in effective relief from allergic reactions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in studies conducted in an environmental exposure unit, this compound was found to be significantly more effective than other antihistamines in treating the symptoms of seasonal allergic rhinitis . This suggests that the drug’s efficacy can be influenced by the presence of allergens in the environment.

Analyse Biochimique

Biochemical Properties

Cetirizine is a selective Histamine-1 antagonist drug . Its main effects are achieved through selective inhibition of peripheral H1 receptors . The antihistamine activity of this compound has been shown in a variety of animal and human models .

Cellular Effects

This compound has anti-inflammatory properties that may play a role in asthma management . There is evidence that this compound improves symptoms of urticaria . It has been found to significantly inhibit wheal formation compared with the premedication baseline .

Molecular Mechanism

This compound works by blocking histamine H1 receptors, mostly outside the brain . Its mechanism of action involves the selective inhibition of these receptors, which leads to a decrease in allergic responses .

Temporal Effects in Laboratory Settings

This compound’s effects generally begin within thirty minutes and last for about a day . The half-life of this compound is approximately 8.3 hours , indicating its stability in the body over time.

Dosage Effects in Animal Models

In animal models, a once-daily dosing regimen of 2–4 mg/kg this compound has been shown to provide a sufficient antihistamine effect . At high doses, sleepiness has been reported in small dogs and cats .

Metabolic Pathways

This compound undergoes minimal metabolism . While this compound does not undergo extensive metabolism or metabolism by the cytochrome P450 enzyme, it does undergo some metabolism by other means, the metabolic pathways of which include oxidation and conjugation .

Transport and Distribution

This compound is well-absorbed, with a bioavailability of over 70% . It is distributed in the body, binding 88–96% to proteins . The distribution of this compound to the brain is less relevant to drug action within the CNS than the extent of drug delivery .

Subcellular Localization

Given that this compound acts on histamine H1 receptors, which are located on the cell membrane, it can be inferred that this compound localizes to these areas in the cell to exert its effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cetirizine involves several steps, starting from commercially available chlorobenzophenone . The key steps include:

Chlorination: The resulting alcohol is treated with calcium chloride and hydrochloric acid to form 1-chloro-4-[chloro(phenyl)methyl]benzene.

Substitution: This compound undergoes nucleophilic substitution with piperazine in the presence of potassium carbonate in tetrahydrofuran.

Etherification: The intermediate is then reacted with 1-bromoethanol and 1-bromoacetic acid in acetonitrile to yield this compound.

Industrial Production Methods

Industrial production of this compound hydrochloride involves the synthesis of this compound sodium salt, followed by ion exchange to remove sodium salt and the addition of concentrated hydrochloric acid to precipitate this compound hydrochloride .

Analyse Des Réactions Chimiques

Cetirizine undergoes various chemical reactions, including:

Reduction: Reduction of chlorobenzophenone to (4-chlorophenyl)(phenyl)methanol using sodium borohydride.

Chlorination: Formation of 1-chloro-4-[chloro(phenyl)methyl]benzene using calcium chloride and hydrochloric acid.

Substitution: Nucleophilic substitution with piperazine.

Etherification: Reaction with 1-bromoethanol and 1-bromoacetic acid.

Common reagents used in these reactions include sodium borohydride, calcium chloride, hydrochloric acid, potassium carbonate, and acetonitrile . The major products formed are intermediates leading to the final this compound compound .

Comparaison Avec Des Composés Similaires

Cetirizine is often compared with other antihistamines such as:

Diphenhydramine: A first-generation antihistamine known for its sedative effects.

Loratadine: Another second-generation antihistamine with less sedative effects compared to this compound.

Fexofenadine: A second-generation antihistamine that is less likely to cause drowsiness than this compound.

Levothis compound: The levorotary enantiomer of this compound, which is more active and has fewer sedative effects.

This compound is unique in its balance of efficacy and minimal sedative effects, making it a popular choice for treating allergic conditions .

Activité Biologique

Cetirizine is a second-generation antihistamine primarily used to treat allergic conditions such as allergic rhinitis and chronic urticaria. Its biological activity extends beyond simple antihistaminic effects, showcasing a range of pharmacological properties that have garnered significant attention in both clinical and experimental research.

This compound functions primarily as a selective antagonist of the H1 histamine receptor. By blocking these receptors, this compound effectively mitigates the symptoms associated with allergic reactions, such as itching, sneezing, and runny nose. Unlike first-generation antihistamines, this compound exhibits minimal central nervous system penetration, leading to reduced sedative effects while maintaining efficacy in symptom relief .

Pharmacokinetics

- Absorption : this compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1 hour.

- Bioavailability : The bioavailability of this compound is approximately 93%, with a mean elimination half-life of about 8.3 hours .

- Distribution : this compound has a low volume of distribution, which is favorable for targeting peripheral H1 receptors while minimizing effects on the central nervous system .

Antimicrobial Activity

Recent studies have explored this compound's potential antimicrobial properties. An exploratory study demonstrated that this compound exhibited significant in vitro antimicrobial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) ranged from 200 to 2000 μg/ml, indicating its bactericidal action .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (μg/ml) |

|---|---|---|

| Staphylococcus aureus | Positive | 200-1000 |

| Escherichia coli | Negative | 500-2000 |

| Salmonella typhimurium | Negative | 200-1500 |

In vivo studies further supported these findings, showing that this compound could protect mice from lethal doses of Salmonella typhimurium, suggesting its potential as an antibacterial agent .

Allergic Rhinitis and Urticaria

This compound has been extensively studied for its efficacy in treating allergic rhinitis and chronic urticaria. Clinical trials have shown that doses ranging from 10 to 30 mg significantly improve symptoms compared to placebo. For instance, one study reported a marked improvement in total symptom severity complex (TSSC) scores and quality of life measures over four weeks of treatment .

Anti-inflammatory Properties

Beyond its antihistaminic effects, this compound has demonstrated anti-inflammatory properties. Research indicates that it can reduce levels of pro-inflammatory cytokines such as interleukin-4 (IL-4) and IL-8 in patients with allergic conditions . This anti-inflammatory action may contribute to its effectiveness in managing asthma symptoms and other respiratory conditions.

Case Studies

- Chronic Spontaneous Urticaria : A randomized trial involving patients with chronic urticaria found that this compound combined with ranitidine resulted in higher remission rates compared to placebo .

- Neuromyelitis Optica : An open-label trial indicated that adding this compound to standard therapy in patients with neuromyelitis optica was safe and well-tolerated, reducing relapse rates .

Propriétés

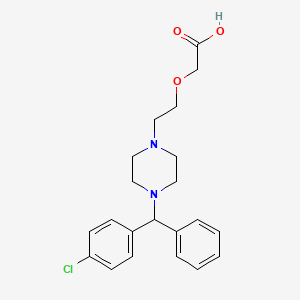

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLPARSLTMPFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83881-52-1 (di-hydrochloride) | |

| Record name | Cetirizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022787 | |

| Record name | Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cetirizine, a metabolite of _hydroxyzine_, is an antihistamine drug. Its main effects are achieved through selective inhibition of peripheral H1 receptors. The antihistamine activity of cetirizine has been shown in a variety of animal and human models. _In vivo_ and _ex vivo_ animal models have shown insignificant anticholinergic and antiserotonergic effects. In clinical studies, however, dry mouth was found to be more frequent with cetirizine than with a placebo. In vitro receptor binding studies have demonstrated no detectable affinity of cetirizine for histamine receptors other than the H1 receptors. Studies with radiolabeled cetirizine administration in the rat have demonstrated insignificant penetration into the brain. _Ex vivo_ studies in the mouse have shown that systemically administered cetirizine does not occupy cerebral H1 receptors significantly., Cetirizine, a human metabolite of hydroxyzine, is an antihistamine; its principal effects are mediated via selective inhibition of peripheral H1 receptors. The antihistaminic activity of cetirizine has been clearly documented in a variety of animal and human models. In vivo and ex vivo animal models have shown negligible anticholinergic and antiserotonergic activity. In clinical studies, however, dry mouth was more common with cetirizine than with placebo. In vitro receptor binding studies have shown no measurable affinity for other than H1 receptors. Autoradiographic studies with radiolabeled cetirizine in the rat have shown negligible penetration into the brain. Ex vivo experiments in the mouse have shown that systemically administered cetirizine does not significantly occupy cerebral H1 receptors. | |

| Record name | Cetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetirizine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol | |

CAS No. |

83881-51-0 | |

| Record name | Cetirizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetirizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7261ME24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cetirizine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110-115°C, 110-115 °C, 112.5 °C | |

| Record name | Cetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetirizine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.